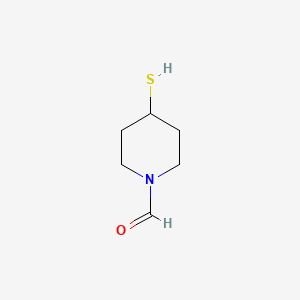

1-Piperidinecarboxaldehyde, 4-mercapto-

Description

1-Piperidinecarboxaldehyde (CAS: 2591-86-8) is a six-membered saturated heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It features a piperidine ring substituted with a formyl (-CHO) group at the nitrogen atom. This compound has been identified in medicinal plants such as Zingiber officinale, Piper longum, and Piper nigrum, contributing to their antibacterial properties . Additionally, it is detected in fermented cow milk, where it correlates with microbial activity and nonvolatile metabolite profiles .

Properties

CAS No. |

141048-05-7 |

|---|---|

Molecular Formula |

C6H11NOS |

Molecular Weight |

145.22 |

IUPAC Name |

4-sulfanylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C6H11NOS/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2 |

InChI Key |

RRWMCRVMZVWCJN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1S)C=O |

Synonyms |

1-Piperidinecarboxaldehyde, 4-mercapto- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The position of functional groups (e.g., -CHO, -NH₂, alkyl chains) dictates reactivity and bioactivity. For example, the 4-amino substituent in 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride enhances its utility in drug synthesis .

- Mercapto Derivatives: While 1-Piperidinecarboxaldehyde itself lacks a mercapto (-SH) group, highlights the significance of 4-mercapto substituents in pyrimidine derivatives, where tautomerism and hydrogen bonding influence nucleic acid interactions. This suggests that hypothetical 4-mercapto-1-piperidinecarboxaldehyde would exhibit distinct electronic properties and biological interactions compared to non-sulfur analogues .

Functional Analogues with Mercapto Groups

Mercapto-substituted heterocycles are explored for antimicrobial and pharmacological applications:

Key Observations:

- Mercapto Group Reactivity : The -SH group in oxadiazole-piperidine hybrids () enables nucleophilic reactions, enhancing antibacterial activity against pathogens like S. aureus.

- Tautomerism : In pyrimidines, 4-mercapto groups participate in tautomeric shifts (e.g., thione ↔ thiol), affecting hydrogen bonding and drug-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.